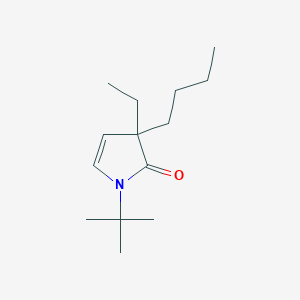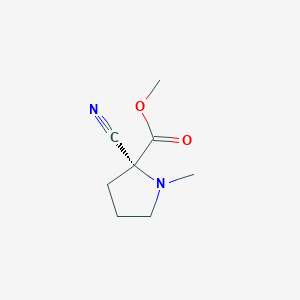![molecular formula C8H3ClN2O B12873937 4-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873937.png)
4-Chlorobenzo[d]oxazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzo[d]oxazole-2-carbonitrile is a heterocyclic aromatic compound with the molecular formula C8H3ClN2O and a molecular weight of 178.58 g/mol . It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the 4-position and a nitrile group at the 2-position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[d]oxazole-2-carbonitrile typically involves the cyclization of 2-aminophenol with a suitable chlorinated precursor. One common method includes the reaction of 2-aminophenol with 4-chlorobenzonitrile under acidic conditions, leading to the formation of the desired benzoxazole derivative . The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or nanocatalysts may be employed to improve reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The benzoxazole ring can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Reduction: Reducing agents (e.g., LiAlH4, H2/Pd-C), solvents (e.g., THF, ethanol).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Major Products Formed:
Substitution: 4-Amino- or 4-thiol-substituted benzoxazole derivatives.
Reduction: 2-Amino-4-chlorobenzoxazole.
Oxidation: Oxidized benzoxazole derivatives.
Scientific Research Applications
4-Chlorobenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chlorobenzo[d]oxazole-2-carbonitrile is primarily related to its ability to interact with biological targets through its functional groups. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, while the benzoxazole ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Benzoxazolecarbonitrile: Similar structure but lacks the chlorine atom at the 4-position.
4-Chlorobenzoxazole: Similar structure but lacks the nitrile group at the 2-position.
Benzoxazole-2-carbonitrile: Lacks the chlorine atom at the 4-position.
Uniqueness: 4-Chlorobenzo[d]oxazole-2-carbonitrile is unique due to the presence of both the chlorine atom and the nitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C8H3ClN2O |
|---|---|
Molecular Weight |
178.57 g/mol |
IUPAC Name |
4-chloro-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C8H3ClN2O/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H |
InChI Key |
YOFSBVDMLNJWHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)

![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)


![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)






